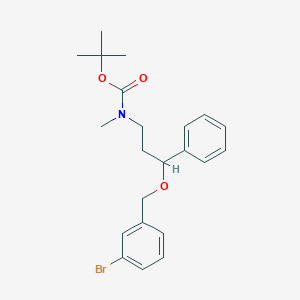
N'-(2-nitrobenzylidene)-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-nitrobenzylidene)-2-phenylacetohydrazide is a compound that belongs to the class of hydrazones, which are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom bonded to a hydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-nitrobenzylidene)-2-phenylacetohydrazide typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of N’-(2-nitrobenzylidene)-2-phenylacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-nitrobenzylidene)-2-phenylacetohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The hydrazone linkage can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, sodium borohydride, palladium on carbon.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Ethanol, methanol, tetrahydrofuran (THF).
Major Products Formed
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxides or other oxidized derivatives.
Substitution: Formation of various substituted hydrazones
Aplicaciones Científicas De Investigación
N’-(2-nitrobenzylidene)-2-phenylacetohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of various bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and other functionalized derivatives.
Materials Science: It is used in the development of novel materials with specific properties, such as sensors and catalysts.
Mecanismo De Acción
The mechanism of action of N’-(2-nitrobenzylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or activation. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-nitrobenzylidene)aniline
- N-(2-nitrobenzylidene)thiosemicarbazide
- Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate
Uniqueness
N’-(2-nitrobenzylidene)-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of both a nitro group and a phenylacetohydrazide moiety.
Propiedades
Fórmula molecular |
C15H13N3O3 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
N-[(E)-(2-nitrophenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C15H13N3O3/c19-15(10-12-6-2-1-3-7-12)17-16-11-13-8-4-5-9-14(13)18(20)21/h1-9,11H,10H2,(H,17,19)/b16-11+ |
Clave InChI |
GVQASWDBENWUKD-LFIBNONCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
![3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14914388.png)



![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)





![4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one](/img/structure/B14914471.png)
